molecular formula C16H19NO2 B088634 Benzyl-(3,4-dimethoxy-benzyl)-amine CAS No. 13174-24-8

Benzyl-(3,4-dimethoxy-benzyl)-amine

Cat. No.: B088634
CAS No.: 13174-24-8
M. Wt: 257.33 g/mol
InChI Key: JUVDVCSGIUHGPB-UHFFFAOYSA-N
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Description

Benzyl-(3,4-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3,4-dimethoxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to

Biological Activity

Benzyl-(3,4-dimethoxy-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including its effects on various enzymes, potential anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 271.34 g/mol

The compound features a benzyl group attached to a dimethoxy-substituted benzyl moiety, which is believed to enhance its biological activity through various mechanisms.

1. Inhibition of Cholinesterases

Research has demonstrated that related compounds exhibit inhibitory activity against cholinesterases (ChE), particularly butyrylcholinesterase (BChE). For instance, derivatives similar to this compound have shown varying degrees of inhibition against BChE, which is significant for treating Alzheimer's disease. A study indicated that certain compounds displayed inhibition rates of up to 55% at concentrations of 100 μM, suggesting a potential therapeutic role in enhancing cholinergic signaling by preventing the breakdown of acetylcholine .

CompoundBChE Inhibition Rate (%)IC50 (µM)
Compound 2t55% at 100 μM-
Compound 2d71.8% at 100 μM1.38
Compound 2i-2.48

2. Anticancer Properties

This compound and its analogs have been evaluated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as U-937 and SK-MEL-1 with IC50 values ranging from 5.7 to 12.2 μM. The mechanism appears to involve the activation of apoptotic pathways without affecting tubulin polymerization or CDK activity .

Cell LineIC50 (µM)Mechanism of Action
U-9375.7 - 12.2Apoptosis induction
SK-MEL-15.7 - 12.2Apoptosis induction

3. TRIM24 Bromodomain Inhibition

Another area of investigation involves the inhibition of TRIM24 bromodomain, which plays a role in tumorigenesis. Compounds derived from similar structures have shown promising results as TRIM24 inhibitors with IC50 values in the low micromolar range (1.08 μM for prostate cancer cells), indicating their potential utility in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission.
  • Induction of Apoptosis : Its anticancer properties are attributed to the activation of apoptotic pathways in malignant cells.
  • Targeting Epigenetic Regulators : The inhibition of TRIM24 indicates that this compound may affect gene expression related to cancer progression.

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

  • A study on the synthesis and evaluation of related compounds found that specific substitutions on the benzene ring significantly influenced their biological activity against cancer cell lines .
  • Another investigation into cholinesterase inhibitors revealed structure-activity relationships (SAR) that could guide future drug design efforts targeting neurodegenerative diseases .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVDVCSGIUHGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzylamine (3.94 mL, 36 mmol) and 4,3-dimethoxybenzaldehyde (5.0 g, 30 mmol) in chloroform (120 mL), was added sodium triacetoxyborohydride (9.53 g, 45 mmol). The mixture was stirred at rt for 18 hrs prior to addition of saturated NaHCO3. The organic phase was separated and the aqueous phase extracted with chloroform. The combined extracts were washed with brine, dried over MgSO4 and evaporated to afford the crude product. Purification by flash column chromatography afforded the title compound as a pale yellow oil (5.47 g, 71%). 1H NMR (270 MHz, CDCl3) δ 3.74 (2H, s), 3.80 (2H, s), 3.86 (3H, s), 3.88 (3H, s), 6.80-6.89 (3H, m), 7.22-7.34 (5H, m); HRMS (ESI+) calcd. for C16H20NO2 (M++H) 258.1489, found 258.1478; LC/MS (ES+) tr=0.79 min, m/z 258.2 (M++H).
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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